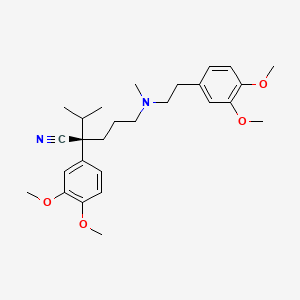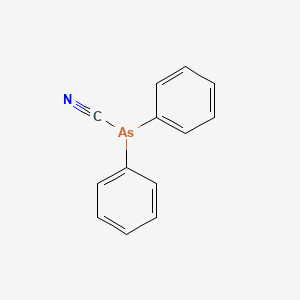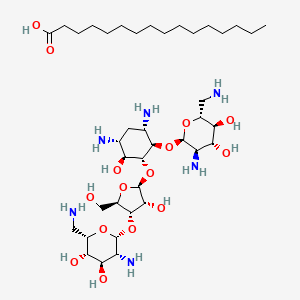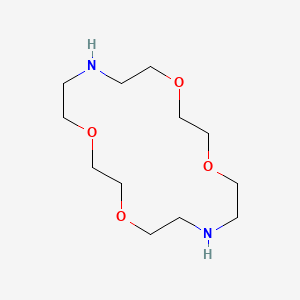
Dexverapamil
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Dexverapamil, also known as R-verapamil, is an enantiomer of verapamil . Its primary target is P-glycoprotein 1 , a protein that plays a crucial role in determining the response against medications, including cancer therapeutics . P-glycoprotein 1 acts as an ATP-dependent pump that pumps out small molecules from cells .
Mode of Action
This compound acts as an inhibitor of P-glycoprotein 1 . By inhibiting this protein, this compound can potentially alter the efflux of certain drugs from cells, thereby affecting their pharmacokinetics and pharmacodynamics . This interaction with its target can lead to changes in the cellular concentration of certain drugs, potentially influencing their efficacy and toxicity .
Biochemical Pathways
It is known that p-glycoprotein 1, the primary target of this compound, is involved in drug efflux, a key component of the pharmacokinetic profile of many drugs . Therefore, inhibition of P-glycoprotein 1 by this compound could potentially affect various biochemical pathways related to drug metabolism and excretion .
Pharmacokinetics
It is known that this compound can interact with various drugs, potentially affecting their serum concentrations . For instance, the serum concentration of this compound can be increased when it is combined with Abametapir . These interactions could potentially impact the bioavailability of this compound and other drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of P-glycoprotein 1, which can alter the cellular concentration of certain drugs . This can potentially influence the efficacy and toxicity of these drugs . For instance, this compound has been shown to have a modest activity in reversing chemoresistance in cancer patients .
Action Environment
The action, efficacy, and stability of this compound can potentially be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of this compound, as it can interact with various drugs . Additionally, factors such as the patient’s health status, genetic factors, and lifestyle can potentially influence the action of this compound .
Analyse Biochimique
Biochemical Properties
Dexverapamil plays a significant role in biochemical reactions by inhibiting the P-glycoprotein (MDR-1, EC 3.6.3.44). This inhibition can potentially increase the effectiveness of a wide range of antineoplastic drugs that are inactivated by MDR-1 mechanisms . This compound interacts with various enzymes and proteins, including P-glycoprotein, and inhibits its function, thereby preventing the efflux of drugs from cells and increasing their intracellular concentration .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of type 1 diabetes, verapamil (a related compound) has been found to regulate the thioredoxin system and promote an anti-oxidative, anti-apoptotic, and immunomodulatory gene expression profile in human islets . This compound’s inhibition of P-glycoprotein can also lead to increased intracellular concentrations of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily by inhibiting the P-glycoprotein efflux pump. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects . This compound also interacts with other biomolecules, such as enzymes involved in drug metabolism, which can further influence its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the maximum tolerated dose of this compound is 900 mg/m²/day, with median plasma concentrations of this compound and its metabolite nor-dexverapamil being 1.2 and 1.4 μM, respectively . Over time, the expression of MDR-1 can increase, which may influence the effectiveness of this compound in inhibiting drug efflux . Long-term studies are needed to fully understand the stability, degradation, and long-term effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies involving EPOCH-refractory lymphomas, this compound was administered at escalating doses from 240 to 1200 mg/m² per day . The maximum tolerated dose was found to be 900 mg/m²/day, with higher doses potentially leading to toxic or adverse effects . The effectiveness of this compound in reversing multidrug resistance was observed at these dosages, highlighting its potential therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, including N-demethylation by the enzyme CYP3A4. This metabolic pathway produces R- and S-norverapamil, which have plasma concentrations that are barely detectable following intravenous administration but can be equal to or exceed those of the parent drug enantiomers . The metabolism of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters such as P-glycoprotein. This transporter plays a crucial role in limiting the cellular uptake and distribution of this compound, thereby influencing its bioavailability and therapeutic effects . The inhibition of P-glycoprotein by this compound can enhance the intracellular accumulation of chemotherapeutic drugs, improving their efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with various cellular components. This compound can localize to specific compartments or organelles within the cell, depending on the presence of targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.
Méthodes De Préparation
Dexverapamil peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la résolution du vérapamil racémique en ses énantiomères. Les conditions de réaction impliquent généralement l'utilisation d'agents de résolution chiraux et de techniques chromatographiques pour séparer l'énantiomère ® de l'énantiomère (S) . Les méthodes de production industrielle peuvent impliquer des processus de résolution à grande échelle et des étapes de purification pour obtenir du this compound de haute pureté.
Analyse Des Réactions Chimiques
Dexverapamil subit plusieurs types de réactions chimiques, notamment:
Oxydation : this compound peut être oxydé pour former divers métabolites. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et d'autres agents oxydants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites. Les agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants comprennent les halogènes et les nucléophiles.
Hydrolyse : Les réactions d'hydrolyse peuvent décomposer le this compound en ses composants.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie : this compound est utilisé comme agent de résolution chiral dans diverses réactions et procédés chimiques.
Biologie : Dans la recherche biologique, le this compound est utilisé pour étudier les mécanismes de la multirésistance aux médicaments dans les cellules cancéreuses.
Médecine : this compound est étudié pour son potentiel à améliorer l'efficacité de la chimiothérapie anticancéreuse en inversant la multirésistance aux médicaments.
Mécanisme d'action
This compound exerce ses effets en inhibant la pompe d'efflux P-glycoprotéine (MDR-1), qui est responsable du phénotype de multirésistance aux médicaments dans les cellules cancéreuses. En inhibant cette pompe, le this compound augmente la concentration intracellulaire des agents chimiothérapeutiques, améliorant ainsi leurs effets cytotoxiques . Les cibles moléculaires du this compound comprennent divers canaux ioniques et transporteurs impliqués dans les voies de résistance aux médicaments .
Applications De Recherche Scientifique
Dexverapamil has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chiral resolving agent in various chemical reactions and processes.
Biology: In biological research, this compound is used to study the mechanisms of multidrug resistance in cancer cells.
Medicine: this compound is investigated for its potential to enhance the efficacy of cancer chemotherapy by reversing multidrug resistance.
Comparaison Avec Des Composés Similaires
Dexverapamil est unique par rapport aux autres composés similaires en raison de sa forme énantiomérique spécifique et de sa capacité à moduler la multirésistance aux médicaments. Les composés similaires comprennent:
Le caractère unique du this compound réside dans son action spécifique sur la pompe d'efflux P-glycoprotéine et son potentiel à améliorer l'efficacité des agents chimiothérapeutiques dans le traitement du cancer .
Propriétés
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNSNPWRIOYBX-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009404 | |
| Record name | Dexverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38321-02-7 | |
| Record name | (R)-Verapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38321-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexverapamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038321027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexverapamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-3-(3,4-dimethoxyphenyl)-6-[(5,6-dimethoxyphenethyl)methylamino]hexane-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXVERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR5PYD126V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate](/img/structure/B1218676.png)

